N-(6-Cyanopyridin-2-yl)acrylamide is a compound that belongs to the class of acrylamides, which are characterized by the presence of an acrylamide functional group. This particular compound features a cyano group attached to a pyridine ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of N-(6-Cyanopyridin-2-yl)acrylamide can be derived from the cyanoacetylation of amines, particularly through reactions involving 3-aminopyridine and acryloyl chloride . The compound has gained attention due to its biological activity and utility in synthesizing more complex molecules.
N-(6-Cyanopyridin-2-yl)acrylamide can be classified as:
The synthesis of N-(6-Cyanopyridin-2-yl)acrylamide typically involves the following steps:
The general procedure for the synthesis includes:
N-(6-Cyanopyridin-2-yl)acrylamide has a distinct molecular structure characterized by:
N-(6-Cyanopyridin-2-yl)acrylamide can participate in various chemical reactions:
In synthetic applications, N-(6-Cyanopyridin-2-yl)acrylamide serves as a building block for more complex molecules, including biologically active compounds.
The mechanism of action for N-(6-Cyanopyridin-2-yl)acrylamide is primarily based on its ability to interact with biological targets. This interaction may involve:
Relevant data indicates that N-(6-Cyanopyridin-2-yl)acrylamide exhibits significant stability when stored properly .
N-(6-Cyanopyridin-2-yl)acrylamide has several scientific uses:
By understanding its synthesis, structure, reactions, and applications, researchers can effectively utilize N-(6-Cyanopyridin-2-yl)acrylamide in various scientific endeavors.
Systematic Name: According to IUPAC recommendations (P-12, P-13) [8], the systematic name for this compound is derived through substitutive nomenclature:
Structural Motifs:
C=CC(=O)NC1=NC(=CC=C1)C#N [4] [7]CAS Registry: Primary CAS 1691090-01-3 [2] [4] [7], with an alternative CAS 135450-61-2 [10] noted in literature. Table 1: Core Identifiers of N-(6-Cyanopyridin-2-yl)acrylamide
| Property | Value/Descriptor |
|---|---|
| Preferred IUPAC Name | N-(6-Cyanopyridin-2-yl)acrylamide |
| Molecular Formula | C₉H₇N₃O |
| Canonical SMILES | C=CC(=O)NC₁=NC(=CC=C₁)C#N |
| CAS Numbers | 1691090-01-3 (primary), 135450-61-2 (alternate) |
Molecular Weight: 173.18 g/mol, calculated from elemental composition (C₉H₇N₃O) [4] [7] [10].
Solubility:
Stability:
Reactivity:
Table 2: Summary of Key Physicochemical Properties
| Property | Value/Prediction | Experimental Evidence |
|---|---|---|
| Molecular Weight | 173.18 g/mol | Consistent across suppliers [4] [7] [10] |
| Melting Point | Not reported | Storage at 2–8°C (suggesting low mp) |
| Solubility in Water | Moderate | Based on acrylamide analog behavior [5] |
| Stability | Thermal-/photo-labile | Storage recommendations [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Key absorptions based on functional groups [3] [7]:
Mass Spectrometry:
Conformational Preferences:
Computational Insights (DFT):
Solid-State Analysis:No experimental crystallographic data exists. However, analogs like N-(6-cyanopyridin-2-yl)benzamide show planar pyridine-amide arrangements [9], suggesting similar behavior in the title compound.
Comprehensive Compound Identifiers
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5